molecular formula C33H40N2O4S B8297749 1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-5-hydroxy-alpha,alpha-dimethyl-, ethyl ester

1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-5-hydroxy-alpha,alpha-dimethyl-, ethyl ester

Cat. No.: B8297749
M. Wt: 560.7 g/mol
InChI Key: JZXHBZDBXMMWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-1-[[4-(6-ethoxy-3-pyridinyl)phenyl]methyl]-5-hydroxy-alpha,alpha-dimethyl-, ethyl ester is a useful research compound. Its molecular formula is C33H40N2O4S and its molecular weight is 560.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C33H40N2O4S

Molecular Weight

560.7 g/mol

IUPAC Name

ethyl 3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-hydroxyindol-2-yl]-2,2-dimethylpropanoate

InChI

InChI=1S/C33H40N2O4S/c1-8-38-29-17-14-24(20-34-29)23-12-10-22(11-13-23)21-35-27-16-15-25(36)18-26(27)30(40-32(3,4)5)28(35)19-33(6,7)31(37)39-9-2/h10-18,20,36H,8-9,19,21H2,1-7H3

InChI Key

JZXHBZDBXMMWEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)O)C(=C3CC(C)(C)C(=O)OCC)SC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring mixture of dimethoxyethane (16.5 L) and water (6.6 L) in a 50 L reaction flask under nitrogen was added 3-{3-tert-butylsulfanyl-5-hydroxy-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-indol-2-yl}-2,2-dimethyl-propionic acid ethyl ester (1652.19 g), 5-bromo-2-ethoxypyridine (650.30 g), and potassium carbonate (605.03 g). The mixture was sparged with nitrogen for 30 minutes to remove dissolved oxygen gas, and then tetrakis(triphenylphosphine)palladium(0) (59.15 g) was added, and the reaction mixture was heated to 65-85° C. over 2 hours and stirred at 65-85° C. under nitrogen for 19 hours. Once no starting material was seen by tlc analysis, the reaction was cooled to 40° C. and water (6.6 L) was added. Ethyl acetate (6.6 L) was added, and the mixture was agitated for 20 minutes and then allowed to separate over 1.5 hours. The aqueous layer was separated, and additional water (6.6 L) was added to the organic layer. The mixture was agitated for 2 minutes and then allowed to separate over 1 hour, with additional ethyl acetate (1.4 L) added to facilitate phase separation. The aqueous layer was separated, and the two aqueous layers were combined. Ethyl acetate (5.0 L) was added to the combined aqueous layer, and the mixture was agitated for 3 minutes and allowed to separate over 2 minutes. The aqueous layer was separated, and the two organic layers were combined and treated with activated carbon, Novit Neutral (446.43 g). The mixture was stirred for 17 hours at room temperature, and then filtered through a 1-2″ pad of Celite. The reaction flask was rinsed twice with ethyl acetate (1.25 L) and filtered through the pad of Celite, and the filtrate was concentrated to give the crude material. Methyl tert-butyl ether (8.2 L) was added to the solids, and the mixture was agitated for 1.5 hours and filtered. The flask was rinsed with methyl tert-butyl ether (1 L) three times and then filtered through the filter cake. The isolated solids were dried in a drying oven at 25° C. under vacuum for 3 days to give the desired product (1314 g).
Quantity
16.5 L
Type
reactant
Reaction Step One
Name
Quantity
6.6 L
Type
solvent
Reaction Step One
Quantity
650.3 g
Type
reactant
Reaction Step Two
Quantity
605.03 g
Type
reactant
Reaction Step Two
Quantity
8.2 L
Type
solvent
Reaction Step Three

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